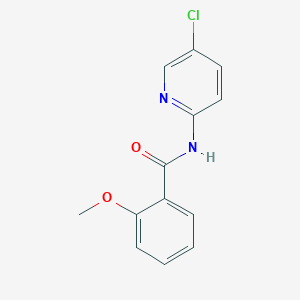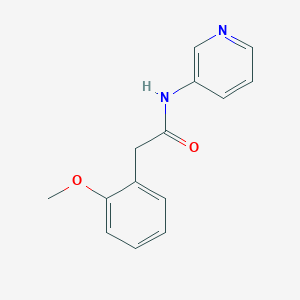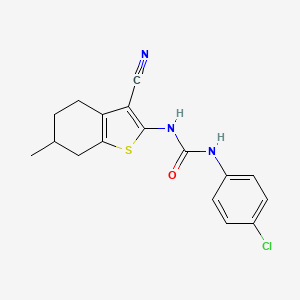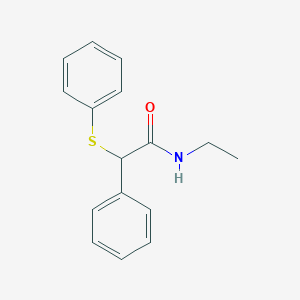![molecular formula C22H30N2O4 B10975883 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide](/img/structure/B10975883.png)
5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, furan rings, and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the furan rings, and the attachment of the methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or furan rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet und ermöglicht die Herstellung komplexerer Moleküle für Forschungs- und industrielle Zwecke.
Biologie: In der biologischen Forschung kann die Verbindung aufgrund ihrer einzigartigen Struktur und Reaktivität zur Untersuchung von Enzymwechselwirkungen, Zellprozessen und Stoffwechselwegen verwendet werden.
Medizin: Potenzielle medizinische Anwendungen umfassen die Entwicklung neuer Pharmazeutika, bei denen die Struktur der Verbindung modifiziert werden kann, um ihre therapeutischen Eigenschaften zu verbessern.
Industrie: In industriellen Anwendungen kann die Verbindung bei der Herstellung von Spezialchemikalien, Polymeren und fortschrittlichen Materialien eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-N-[(1,3,3-Trimethyl-5-{[(5-Methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Ähnliche Verbindungen:
- 3-Aminomethyl-3,5,5-trimethylcyclohexylamin
- 1,3,3-Trimethyl-1-aminomethyl-5-aminocyclohexan
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylen
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 5-Methyl-N-[(1,3,3-Trimethyl-5-{[(5-Methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamid aufgrund seiner zwei Furanringe und der spezifischen Anordnung der Methylgruppen einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für spezialisierte Anwendungen in Forschung und Industrie wertvoll machen.
Wirkmechanismus
The mechanism of action of 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 3-aminomethyl-3,5,5-trimethylcyclohexylamine
- 1,3,3-trimethyl-1-aminomethyl-5-aminocyclohexane
- 2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
Comparison: Compared to these similar compounds, 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide is unique due to its dual furan rings and specific methyl group arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C22H30N2O4 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
5-methyl-N-[[1,3,3-trimethyl-5-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H30N2O4/c1-14-6-8-17(27-14)19(25)23-13-22(5)11-16(10-21(3,4)12-22)24-20(26)18-9-7-15(2)28-18/h6-9,16H,10-13H2,1-5H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
UCNPRAMHIOBYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC=C(O3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-5-methyl-2-[(3-methylbutanoyl)amino]thiophene-3-carboxamide](/img/structure/B10975801.png)
![4-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10975804.png)
![3-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10975814.png)
![1-ethyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10975828.png)
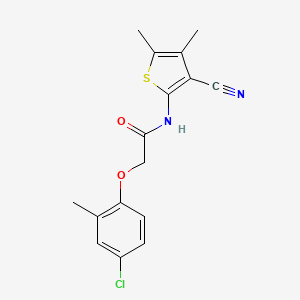
![1-methyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10975839.png)
![6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975847.png)
